2-(4-tert-butylphenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(4-tert-butylphenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo-triazolo-pyrimidine core substituted with tert-butylphenyl and dimethylphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(4-tert-butylphenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the tert-butylphenyl and dimethylphenyl substituents. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the specificity and yield of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to scale up the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
2-(4-tert-butylphenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-tert-butylphenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-(4-tert-butylphenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds such as:
Tris(2,4-di-tert-butylphenyl)phosphate: Known for its anti-inflammatory activity.
Bis(2,4-di-tert-butylphenyl) phosphate: Used as a reference material in various studies. These compounds share structural similarities but differ in their specific substituents and functional groups, leading to unique properties and applications.
Properties
Molecular Formula |
C24H24N6 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-10-(2,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H24N6/c1-15-6-11-20(16(2)12-15)30-22-19(13-26-30)23-27-21(28-29(23)14-25-22)17-7-9-18(10-8-17)24(3,4)5/h6-14H,1-5H3 |
InChI Key |
YPQOTQSLNJSMCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)C(C)(C)C)C |
Origin of Product |
United States |
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